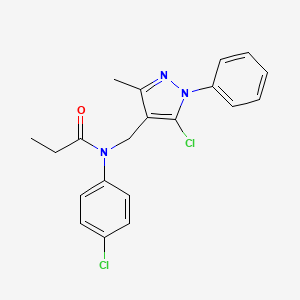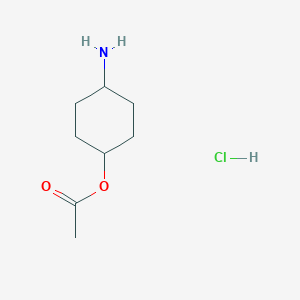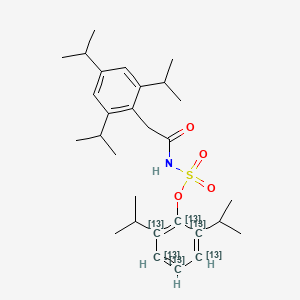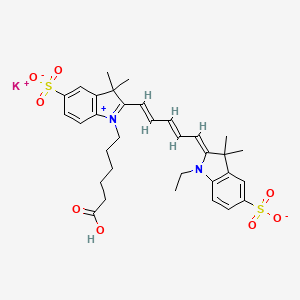![molecular formula C13H20O6 B13420026 Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate CAS No. 61467-13-8](/img/structure/B13420026.png)
Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-1,4-Dioxaspiro[44]nonane-2,3-dicarboxylic Acid Diethyl Ester is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by esterification to introduce the diethyl ester groups. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various ester derivatives, depending on the type of reaction and reagents used.
科学的研究の応用
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- 1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic Acid Diethyl Ester
- 1,4-Dioxaspiro[4.4]octane-2,3-dicarboxylic Acid Diethyl Ester
Uniqueness
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
特性
CAS番号 |
61467-13-8 |
|---|---|
分子式 |
C13H20O6 |
分子量 |
272.29 g/mol |
IUPAC名 |
diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H20O6/c1-3-16-11(14)9-10(12(15)17-4-2)19-13(18-9)7-5-6-8-13/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 |
InChIキー |
PRVBXSOGYFNTSJ-NXEZZACHSA-N |
異性体SMILES |
CCOC(=O)[C@H]1[C@@H](OC2(O1)CCCC2)C(=O)OCC |
正規SMILES |
CCOC(=O)C1C(OC2(O1)CCCC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)



![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)







![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
